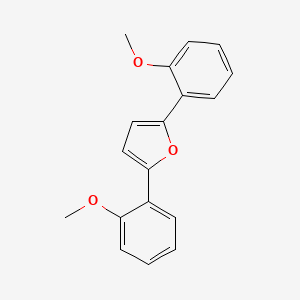
2,5-Bis(2-methoxyphenyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-methoxyphenyl)furan is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two 2-methoxyphenyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-methoxyphenyl)furan typically involves the reaction of 2-methoxybenzaldehyde with furan in the presence of a catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of 2-methoxyphenylboronic acid with 2,5-dibromofuran . The reaction is carried out under mild conditions, typically in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalyst and reaction parameters is crucial to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(2-methoxyphenyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(2-methoxyphenyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2-methoxyphenyl)furan involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the methoxy groups can engage in hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets. The exact pathways and molecular targets are subject to ongoing research .
Comparación Con Compuestos Similares
2,5-Bis(hydroxymethyl)furan: A bio-based diol with applications in polymer synthesis.
Furan-2,5-dicarboxylic acid: A promising bio-based alternative to terephthalic acid in polymer production.
5-Hydroxymethylfurfural: A versatile platform chemical derived from biomass.
Uniqueness: 2,5-Bis(2-methoxyphenyl)furan is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
875153-16-5 |
|---|---|
Fórmula molecular |
C18H16O3 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
2,5-bis(2-methoxyphenyl)furan |
InChI |
InChI=1S/C18H16O3/c1-19-15-9-5-3-7-13(15)17-11-12-18(21-17)14-8-4-6-10-16(14)20-2/h3-12H,1-2H3 |
Clave InChI |
LGBVTPGAVMLUBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CC=C(O2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


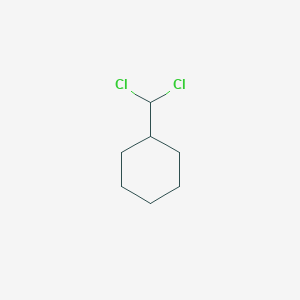

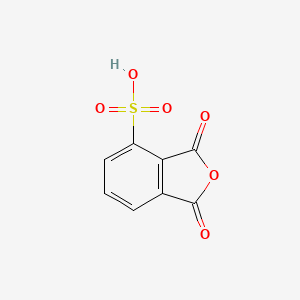

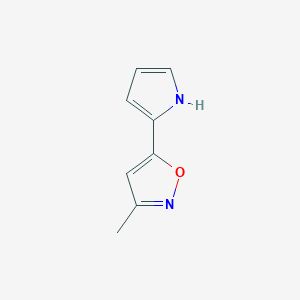
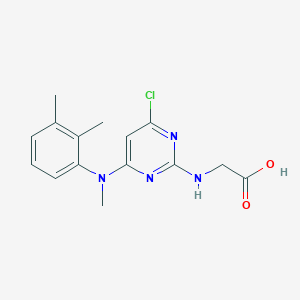
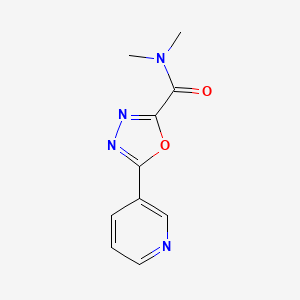
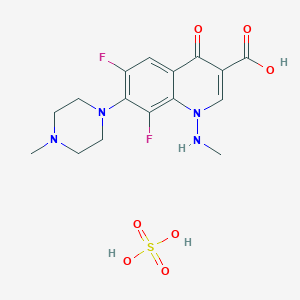
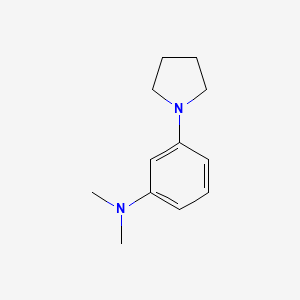
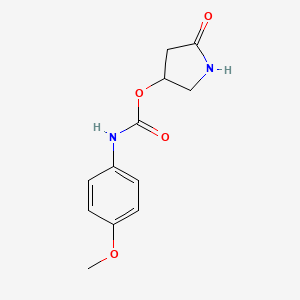
![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
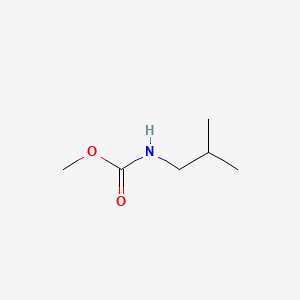
![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)

